1-Cyclohexyl-2-methylphospholane
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Overview
Description
1-Cyclohexyl-2-methylphospholane is an organic compound that belongs to the class of phospholanes Phospholanes are five-membered ring compounds containing a phosphorus atom The presence of a cyclohexyl group and a methyl group attached to the phospholane ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2-methylphospholane typically involves the reaction of cyclohexylphosphine with a suitable alkylating agent. One common method is the reaction of cyclohexylphosphine with methyl iodide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure high purity and yield, such as distillation and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-methylphospholane can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions where the cyclohexyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted phospholanes depending on the reagents used.
Scientific Research Applications
1-Cyclohexyl-2-methylphospholane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-methylphospholane involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile, forming bonds with electrophilic centers in other molecules. This interaction can lead to the formation of stable complexes and facilitate various chemical transformations. The specific pathways and targets depend on the context of its use, such as catalysis or drug development.
Comparison with Similar Compounds
Cyclohexylphosphine: Similar in structure but lacks the methyl group.
Methylphospholane: Similar in structure but lacks the cyclohexyl group.
Cyclohexylmethylphosphine: Contains both cyclohexyl and methyl groups but in different positions.
Uniqueness: 1-Cyclohexyl-2-methylphospholane is unique due to the specific positioning of the cyclohexyl and methyl groups on the phospholane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, material science, and pharmaceuticals.
Properties
CAS No. |
105224-87-1 |
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Molecular Formula |
C11H21P |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1-cyclohexyl-2-methylphospholane |
InChI |
InChI=1S/C11H21P/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h10-11H,2-9H2,1H3 |
InChI Key |
ZSCOROBYSVPNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCP1C2CCCCC2 |
Origin of Product |
United States |
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